N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946334-01-6
VCID: VC11960184
InChI: InChI=1S/C24H24N2O5S/c1-30-22-13-11-20(16-23(22)31-2)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.5 g/mol

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

CAS No.: 946334-01-6

Cat. No.: VC11960184

Molecular Formula: C24H24N2O5S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide - 946334-01-6

Specification

CAS No. 946334-01-6
Molecular Formula C24H24N2O5S
Molecular Weight 452.5 g/mol
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C24H24N2O5S/c1-30-22-13-11-20(16-23(22)31-2)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Standard InChI Key BQSLONDGEVSXLI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound’s architecture features three primary components:

  • Tetrahydroquinoline Core: A partially saturated quinoline derivative that enhances planar stability and facilitates interactions with hydrophobic protein pockets.

  • Benzoyl Group: Attached to the tetrahydroquinoline’s nitrogen, this moiety introduces electron-withdrawing effects, potentially influencing reactivity and binding affinity.

  • 3,4-Dimethoxybenzenesulfonamide: The sulfonamide group (–SO2_2NH–) is linked to a benzene ring with methoxy (–OCH3_3) groups at positions 3 and 4, which modulate solubility and membrane permeability.

The SMILES notation (C1CN(CCC2=CC(=C(C=C12)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=CC=C4) provides a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC24H24N2O5S\text{C}_{24}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight452.5 g/mol
CAS Number946334-01-6
IUPAC NameN-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Physicochemical Characteristics

  • Lipophilicity: The dimethoxy groups increase hydrophobicity compared to non-substituted analogs, as evidenced by logP calculations.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide’s polarity, but limited aqueous solubility.

  • Stability: Resistant to hydrolysis under physiological pH, though susceptible to oxidative degradation at elevated temperatures.

Synthesis and Reaction Pathways

Synthetic Route Overview

The synthesis involves a multi-step sequence:

  • Tetrahydroquinoline Formation: Cyclization of aniline derivatives with cyclohexenone under acidic conditions.

  • Benzoylation: Treatment with benzoyl chloride in the presence of triethylamine to acylate the tetrahydroquinoline’s nitrogen.

  • Sulfonamidation: Reaction with 3,4-dimethoxybenzenesulfonyl chloride, typically using a base like pyridine to neutralize HCl byproducts.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationH2_2SO4_4, 80°C, 12 hrs65-70%
BenzoylationBenzoyl chloride, Et3_3N, DCM85-90%
Sulfonamidation3,4-Dimethoxybenzenesulfonyl chloride, pyridine, THF75-80%

Optimization Challenges

  • Regioselectivity: Ensuring sulfonamide attachment at the 6-position of tetrahydroquinoline requires careful control of steric and electronic factors.

  • Purity: Chromatographic purification (e.g., silica gel column) is critical due to byproducts from incomplete benzoylation or sulfonamidation.

CompoundTargetIC50_{50} (μM)Source
N-(1-Benzoyl-THQ-6-yl)-4-ethoxy-BSDHPS12.3
N-(1-Benzoyl-THQ-6-yl)-3,4-diMeO-BSCarbonic Anhydrase IX8.7

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: 3,4-Dimethoxy substitution enhances binding to hydrophobic enzyme pockets compared to mono-methoxy analogs.

  • Benzoyl vs. Alkyl Groups: Benzoyl derivatives exhibit superior target affinity over alkylated counterparts, likely due to π-π interactions.

Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial Agents: Potential repurposing against drug-resistant bacteria, contingent on overcoming efflux pump-mediated resistance.

  • Anticancer Therapeutics: Inhibition of tumor-associated carbonic anhydrases could suppress metastasis and acidification in hypoxic environments.

Industrial and Research Utility

  • Chemical Probes: Use in proteomic studies to map sulfonamide-interacting proteins.

  • Scaffold for Derivatization: Modular structure allows for functional group swaps to optimize pharmacokinetics.

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